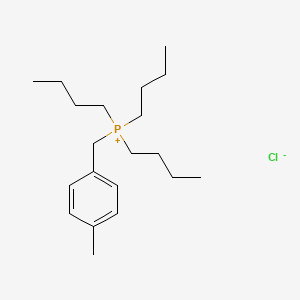

Tributyl(4-methylbenzyl)phosphonium chloride

Description

Tributyl(4-methylbenzyl)phosphonium chloride is a quaternary phosphonium salt characterized by a central phosphorus atom bonded to three butyl groups and a 4-methylbenzyl substituent, with a chloride counterion. Its molecular weight is approximately 340.9 g/mol, and it exhibits water solubility, making it suitable for applications in antimicrobial formulations, catalysis, and polymer chemistry . The 4-methylbenzyl group introduces steric and electronic effects that influence its reactivity and interaction with biological membranes, while the butyl chains enhance lipophilicity, aiding in membrane penetration .

Properties

CAS No. |

1519-41-1 |

|---|---|

Molecular Formula |

C20H36ClP |

Molecular Weight |

342.9 g/mol |

IUPAC Name |

tributyl-[(4-methylphenyl)methyl]phosphanium;chloride |

InChI |

InChI=1S/C20H36P.ClH/c1-5-8-15-21(16-9-6-2,17-10-7-3)18-20-13-11-19(4)12-14-20;/h11-14H,5-10,15-18H2,1-4H3;1H/q+1;/p-1 |

InChI Key |

MFEVILWCCWDQPA-UHFFFAOYSA-M |

Canonical SMILES |

CCCC[P+](CCCC)(CCCC)CC1=CC=C(C=C1)C.[Cl-] |

Origin of Product |

United States |

Preparation Methods

General Synthetic Route

The classical synthetic approach to tributyl(4-methylbenzyl)phosphonium chloride is a nucleophilic substitution (quaternization) reaction:

$$

\text{Tributylphosphine} + \text{4-methylbenzyl chloride} \rightarrow \text{this compound}

$$

This reaction typically proceeds under inert atmosphere to prevent oxidation of phosphine and requires controlled temperature to optimize yield and purity.

Detailed Procedure from Patent Literature

Purification and Characterization

- Purification: The crude phosphonium salt is purified by washing with hexane or similar non-polar solvents to remove unreacted starting materials and byproducts.

- Drying: Vacuum drying at 55–60 °C for several hours removes residual solvents.

- Characterization: Confirmed by NMR spectroscopy, mass spectrometry, and elemental analysis to verify structure and purity.

Comparative Analysis with Related Phosphonium Salts

The preparation method for this compound is analogous to that of tributyltetradecylphosphonium chloride, differing mainly in the alkyl substituent on the benzyl chloride.

Research Results and Applications

- The quaternization reaction proceeds with high selectivity and minimal byproduct formation under optimized conditions.

- The product exhibits excellent phase-transfer catalytic activity due to its phosphonium structure.

- The compound is stable under standard storage conditions and is suitable for use in organic synthesis and materials science.

Summary Table of Preparation Method

| Step | Reagent/Condition | Purpose | Notes |

|---|---|---|---|

| 1 | DMF, N2 atmosphere | Solvent and inert environment | Prevent oxidation |

| 2 | 4-Methylbenzyl chloride (stoichiometric) | Alkylating agent | Added dropwise |

| 3 | Heat to 140–150 °C | Promote nucleophilic substitution | Controlled heating |

| 4 | Tributylphosphine (stoichiometric) | Nucleophile | Added slowly over 3 h |

| 5 | Stir 10–12 h at 140–150 °C | Complete reaction | Ensures full conversion |

| 6 | Cool to room temp | Prepare for isolation | - |

| 7 | Filter under reduced pressure | Separate product | Remove solvent and impurities |

| 8 | Wash with hexane | Purify product | Removes non-polar impurities |

| 9 | Vacuum dry at 55–60 °C | Remove residual solvent | Final product |

Chemical Reactions Analysis

Types of Reactions

Tributyl(4-methylbenzyl)phosphonium chloride undergoes various chemical reactions, including:

Oxidation: Reacts with oxidizing agents to form phosphine oxides.

Reduction: Can be reduced under specific conditions to form phosphines.

Substitution: Participates in nucleophilic substitution reactions, particularly with halides.

Common Reagents and Conditions

Common reagents used in these reactions include strong bases like butyl lithium for the formation of ylides, and oxidizing agents such as hydrogen peroxide for oxidation reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include phosphine oxides, substituted phosphonium salts, and ylides, which are useful intermediates in organic synthesis .

Scientific Research Applications

Tributyl(4-methylbenzyl)phosphonium chloride has a wide range of applications in scientific research:

Chemistry: Used as a phase transfer catalyst in various organic reactions.

Biology: Acts as an antimicrobial agent against certain bacteria.

Medicine: Investigated for potential use in drug delivery systems.

Industry: Employed in the production of ionic liquids and as a corrosion inhibitor in oil fields

Mechanism of Action

The mechanism by which tributyl(4-methylbenzyl)phosphonium chloride exerts its effects involves its ability to interact with biological membranes and disrupt microbial cell walls. This interaction is facilitated by the compound’s cationic nature, which allows it to bind to negatively charged sites on cell membranes, leading to cell lysis and death . In chemical processes, its effectiveness as a catalyst is due to its ability to stabilize transition states and facilitate the transfer of reactants between phases .

Comparison with Similar Compounds

Research Findings and Data

Antimicrobial Performance in Copolymers

Industrial Preference for Ammonium Salts

- In herbicide synthesis, ammonium catalysts (e.g., benzyltrimethylammonium chloride) are favored over phosphonium salts due to lower cost (~30% cheaper) and easier availability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.